Diisopropylallylphosphonate

Description

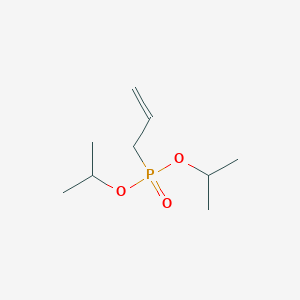

Diisopropylallylphosphonate is a phosphonate ester characterized by an allyl group bonded to a phosphorus atom, with two isopropyl ester groups. These compounds share a common structural motif where the phosphorus center is linked to an organic moiety (e.g., methyl, benzyl, or chloroethyl) and two isopropyloxy groups, which significantly influence their chemical reactivity and applications .

Phosphonates are widely used in organic synthesis, catalysis, and materials science due to their stability and ability to act as ligands or intermediates. For example, diisopropyl benzylphosphonates are pivotal in palladium-catalyzed α-arylation reactions, enabling the formation of benzylic C–C bonds .

Properties

CAS No. |

1067-70-5 |

|---|---|

Molecular Formula |

C9H19O3P |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

2-[propan-2-yloxy(prop-2-enyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C9H19O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 |

InChI Key |

NQKZTZFZYGDJQI-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(CC=C)OC(C)C |

Canonical SMILES |

CC(C)OP(=O)(CC=C)OC(C)C |

Synonyms |

Allylphosphonic acid diisopropyl ester |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs

One of the primary applications of DIAP is in the synthesis of nucleoside phosphate and phosphonate prodrugs. These compounds are crucial for enhancing the bioavailability and therapeutic efficacy of nucleoside analogs. The prodrug approach allows for the modification of nucleosides to improve their pharmacokinetic properties, enabling them to be more effective against viral infections such as HIV, HBV, and HCV.

Case Study: AZT Bis(POM)-Monophosphate Prodrug

In a notable study, AZT (zidovudine) was converted into a bis(POM)-monophosphate prodrug using DIAP. The synthesis involved reacting AZT monophosphate with iodomethyl pivalate and diisopropyl ethylamine in acetonitrile, yielding a product with a 22% yield. This prodrug demonstrated enhanced activity compared to its parent nucleoside form due to improved cellular uptake and conversion to the active triphosphate form .

Cross-Metathesis Reactions

DIAP has also been employed in cross-metathesis reactions to create complex phosphonate structures. This method is particularly advantageous for synthesizing bis(POM)- or bis(POC)-allylphosphonates, which can further react with various nucleobases to yield potent antiviral agents.

Example: Synthesis of Bis(POM)-Prodrugs

The reaction of dimethyl allylphosphonate (a derivative of DIAP) with POM-Cl or POC-Cl in the presence of sodium iodide has been reported to produce bis(POM)-prodrugs efficiently. These compounds were then subjected to cross-metathesis with crotylated uracil, resulting in high yields of antiviral nucleoside derivatives .

Development of Anticancer Agents

Research has indicated that phosphonates, including those derived from DIAP, can exhibit anticancer properties. The incorporation of phosphonate moieties into drug candidates has been shown to enhance their efficacy against various cancer cell lines.

Case Study: Phosphonated Nucleosides

Phosphonated nucleosides synthesized via DIAP have been evaluated for their cytotoxic effects against human cancer cells. These studies revealed that certain phosphonated derivatives possess significant antiproliferative activity, suggesting potential for further development as anticancer therapeutics .

Materials Science Applications

Beyond medicinal chemistry, DIAP is utilized in materials science for the synthesis of polymeric materials. Its ability to participate in radical copolymerization reactions makes it valuable for creating functionalized polymers with specific properties.

Example: Phosphonate Vinyl Monomers

Recent advancements have highlighted the use of DIAP-derived vinyl monomers in radical copolymerization processes. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices .

Summary Table: Applications of Diisopropylallylphosphonate

Comparison with Similar Compounds

Comparative Analysis of Diisopropyl-Substituted Phosphonates

The following table summarizes key structural, synthetic, and functional differences among diisopropyl-substituted phosphonates and related compounds:

Structural and Reactivity Comparisons

- Steric Effects : Diisopropyl esters introduce significant steric bulk, reducing reactivity in nucleophilic substitutions compared to less hindered analogs like diethyl methylphosphonate. For example, diisopropyl methylphosphonate is less reactive in hydrolysis but more stable under high-temperature conditions .

- Electronic Effects : The electron-withdrawing chloroethyl group in diisopropyl-(2-chloroethyl)-phosphonate enhances its electrophilicity, making it a potent alkylating agent. In contrast, benzylphosphonates exhibit π-system conjugation, facilitating palladium-mediated coupling reactions .

Key Research Findings

Catalytic Applications : Diisopropyl benzylphosphonates enable the synthesis of complex benzylic architectures, critical in drug discovery. For instance, diisopropyl (Bis(4-fluorophenyl)methyl)phosphonate (3m) was synthesized via Pd-catalyzed arylation and characterized by NMR and X-ray crystallography .

Flame Retardancy : Dimethyl methylphosphonate (DMMP, CAS 756-79-6) is a benchmark flame retardant with a phosphorus content of 25%, outperforming aryl phosphates like isopropyl diphenyl phosphate in polyurethane foams .

Q & A

Q. What are the key safety precautions when handling Diisopropylallylphosphonate in laboratory settings?

- Methodological Answer: this compound must be handled under strict engineering controls, including the use of a laboratory fume hood to minimize inhalation exposure . Personal protective equipment (PPE) such as safety goggles, gloves, and lab coats compliant with standards like NIOSH or EN 166 are mandatory. Avoid dust generation and aerosol formation by using closed systems during weighing or transfer. Emergency protocols for spills include evacuation, dust suppression, and disposal in sealed containers to prevent environmental contamination .

Q. How should researchers design a risk assessment protocol prior to synthesizing this compound?

- Methodological Answer: A hazard analysis must precede synthesis, focusing on reactivity, toxicity, and byproduct risks (e.g., nitrogen oxides or phosphorus oxides released during decomposition) . Reference frameworks like Prudent Practices in the Laboratory (National Academies Press, 2011) recommend evaluating scale-dependent risks, ventilation adequacy, and emergency response readiness. For example, small-scale trials (<1 mmol) should precede larger reactions to identify exothermic or pressure-related hazards .

Q. What analytical techniques are suitable for verifying the purity of this compound post-synthesis?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is critical for structural confirmation, while high-performance liquid chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) can detect diazo-related byproducts, which are common in phosphonate syntheses. Cross-referencing with literature-reported spectral data (e.g., CAS registry databases) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation in this compound derivatives?

- Methodological Answer: Full factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) systematically identify optimal parameters. For instance, using diphenylphosphinic acid as a catalyst in anhydrous THF at 0–5°C reduces side reactions like hydrolysis or dimerization. Reaction monitoring via in-situ IR spectroscopy helps track intermediate stability and adjust conditions dynamically .

Q. What strategies address discrepancies in reactivity data between this compound and structurally analogous organophosphonates?

- Methodological Answer: Comparative studies should isolate variables such as steric hindrance (e.g., isopropyl vs. methyl groups) and electronic effects (e.g., allyl vs. phenyl substituents). Computational methods (DFT calculations) can predict electronic distributions and transition states. Experimental validation via kinetic studies under controlled atmospheres (e.g., inert vs. oxidative) clarifies mechanistic pathways .

Q. How should researchers validate the reproducibility of this compound synthesis protocols across laboratories?

- Methodological Answer: Standardize reporting by documenting detailed parameters: solvent batch purity, stirring rate, and equipment calibration (e.g., thermocouple accuracy). Collaborative round-robin testing across institutions identifies protocol vulnerabilities. Data-sharing platforms (e.g., Open Science Framework) enable transparency, with raw NMR/HPLC files archived for peer review .

Q. What ethical and methodological considerations apply when extrapolating toxicological data from related phosphonate classes to this compound?

- Methodological Answer: Toxicological profiles of organophosphates (e.g., methylphosphonates) should be cautiously extrapolated due to structural variations. Agency for Toxic Substances and Disease Registry guidelines recommend supplemental literature searches focused on alkyl chain length and metabolic pathways. In vitro assays (e.g., hepatocyte toxicity screens) provide preliminary data before in vivo studies .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.